

Indirect treatment comparisons of Lenacapavir in multidrug-resistant HIV

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Compound of Interest

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An objective comparison of Lenacapavir with alternative antiretroviral agents for multidrug-resistant HIV-1, based on indirect treatment comparison studies. This guide is intended for researchers, scientists, and drug development professionals to provide an understanding of Lenacapavir's relative efficacy and safety profile. Data is presented through structured tables, with detailed experimental protocols and visual diagrams to facilitate interpretation.

Comparative Efficacy and Safety of Lenacapavir

Indirect treatment comparisons (ITCs) are statistical methods used to compare interventions from different clinical trials when head-to-head trials are unavailable. The following tables summarize the quantitative data from a key ITC study involving lenacapavir for the treatment of multidrug-resistant (MDR) HIV-1 in heavily treatment-experienced (HTE) individuals.^[1]

An unanchored simulated treatment comparison was conducted to assess the efficacy of lenacapavir in combination with an optimized background regimen (OBR) against other treatments for HTE individuals with MDR HIV-1.^[1]

Virologic Suppression

Outcome	Lenacapavir + OBR vs. Fostemsavir + OBR	Lenacapavir + OBR vs. Ibalizumab + OBR	Lenacapavir + OBR vs. OBR alone
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Weeks 24-28 (Odds Ratio; 95% Confidence Interval)	6.57 (1.34–32.28)	8.93 (2.07–38.46)	12.74 (1.70–95.37)

Immunologic Response

Outcome	Lenacapavir + OBR vs. Fostemsavir + OBR	Lenacapavir + OBR vs. Ibalizumab + OBR
Change from Baseline in CD4 Cell Count	Similar	Similar

Experimental Protocols

The following sections detail the methodologies of the key clinical trials that provided the data for the indirect treatment comparisons.

CAPELLA (NCT04150068): Lenacapavir

Study Design: The CAPELLA trial was a Phase 2/3, international, double-blind, placebo-controlled study evaluating the efficacy and safety of lenacapavir in HTE adults with MDR HIV-1. The study had two cohorts. In the randomized cohort (Cohort 1), 36 participants were assigned in a 2:1 ratio to receive either oral lenacapavir or placebo, in addition to their failing regimen, for 14 days. After this initial period, all participants in this cohort received open-label subcutaneous lenacapavir every 26 weeks plus an optimized background regimen. In the non-randomized cohort (Cohort 2), 36 participants received open-label lenacapavir and an OBR from the start.

Inclusion Criteria:

- Adults with multidrug-resistant HIV-1 infection.

- History of treatment with multiple antiretroviral regimens.
- Documented resistance to at least two drugs from three of the four main classes of antiretrovirals.

Primary Endpoint: The proportion of participants in the randomized cohort with at least a 0.5 log₁₀ copies/mL reduction in plasma HIV-1 RNA from baseline at day 15.

BRIGHTE (NCT02362503): Fostemsavir

Study Design: The BRIGHTE trial was a Phase 3, international, partially-randomized, double-blind, placebo-controlled study. The study included a randomized and a non-randomized cohort. In the randomized cohort, 272 participants with one or two remaining fully active antiretroviral classes were assigned to receive either fostemsavir or placebo in addition to their failing regimen for eight days. This was followed by open-label fostemsavir plus an OBR. In the non-randomized cohort, 99 participants with no remaining fully active and approved antiretroviral options received open-label fostemsavir plus an OBR from day one.

Inclusion Criteria:

- Heavily treatment-experienced adults with multidrug-resistant HIV-1.
- Documented resistance, intolerance, or contraindication to multiple antiretroviral drugs.
- Viral load ≥ 400 copies/mL at screening.

Primary Endpoint: The mean change in HIV-1 RNA level from day 1 to day 8 in the randomized cohort.

TMB-301 (NCT02475629): Ibalizumab

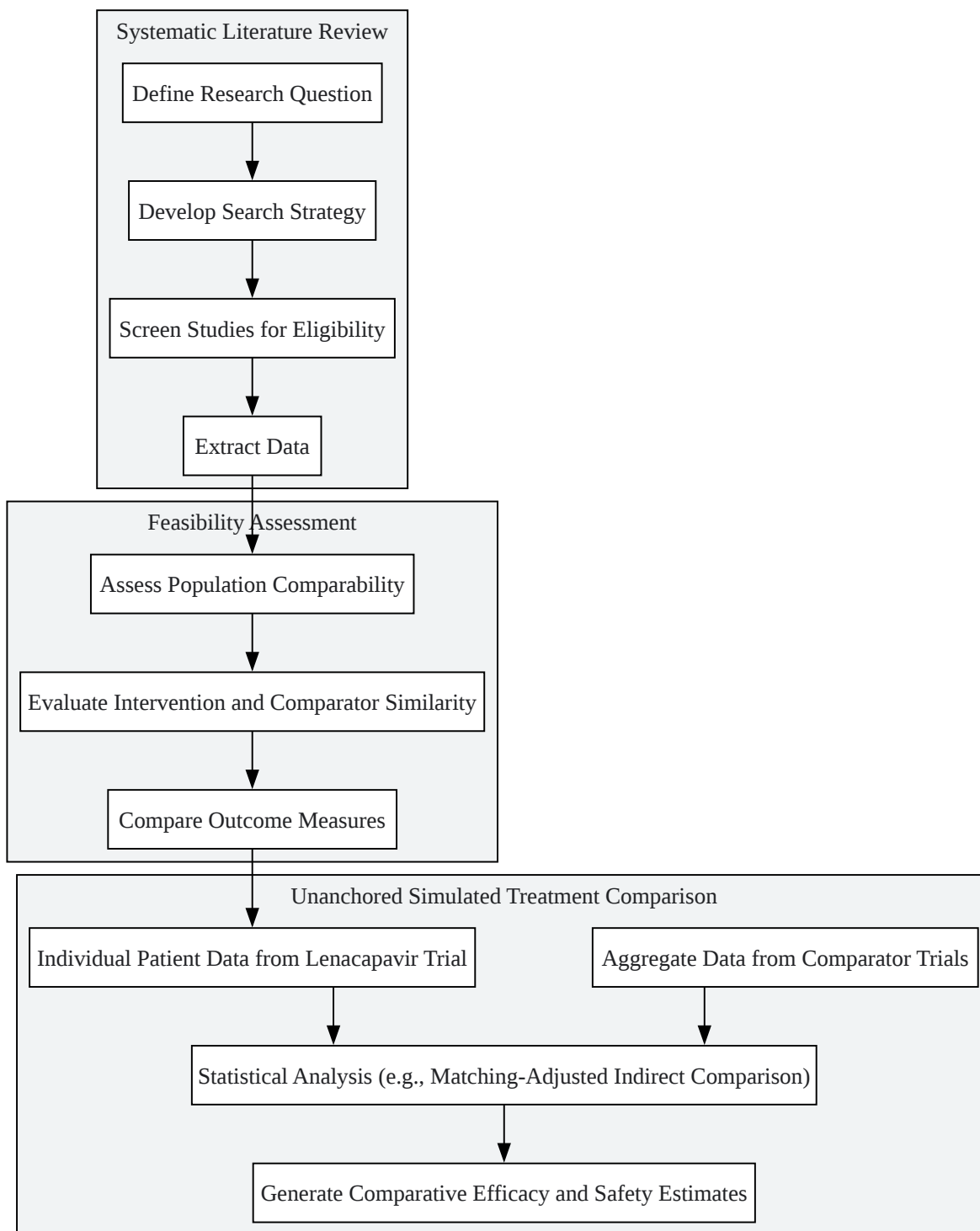
Study Design: The TMB-301 trial was a Phase 3, single-arm, open-label study. The study consisted of three periods: a control period (days 0-6) where patients continued their failing regimen, a functional monotherapy period (days 7-13) where a 2000 mg intravenous loading dose of ibalizumab was added, and a maintenance period (day 14 to week 25) where patients received 800 mg of ibalizumab every 14 days in combination with an OBR.

Inclusion Criteria:

- Treatment-experienced adults with multi-drug resistant HIV-1.
- Resistance to at least one drug in each of the nucleoside reverse transcriptase inhibitor, non-nucleoside reverse transcriptase inhibitor, and protease inhibitor classes.

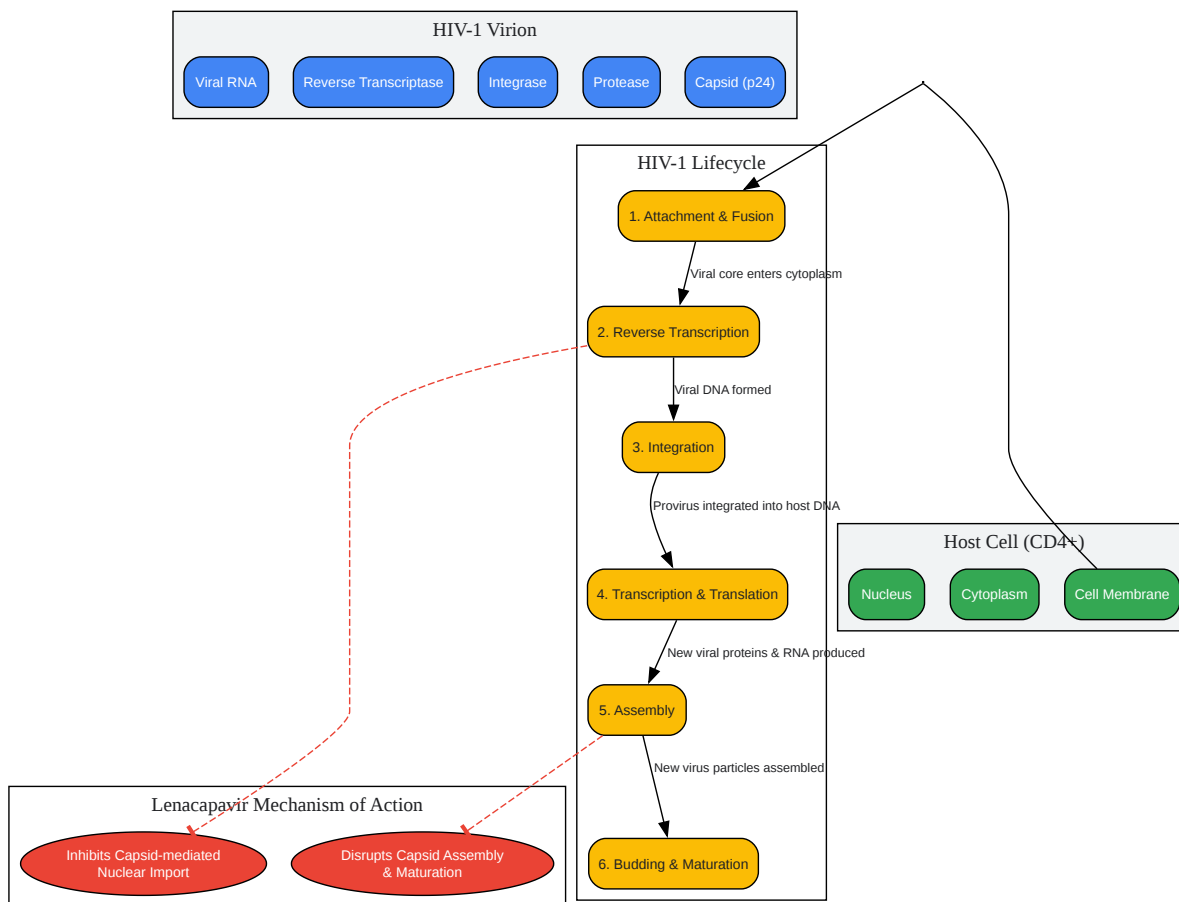
Primary Endpoint: The proportion of patients with a decrease in viral load of at least 0.5 log₁₀ copies/mL from baseline to day 14.

Visualizations



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Workflow for an Unanchored Simulated Treatment Comparison.



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Lenacapavir's dual mechanism of action in the HIV-1 lifecycle.

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References

- 1. Indirect Treatment Comparisons of Lenacapavir Plus Optimized Background Regimen Versus Other Treatments for Multidrug-Resistant Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
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